Adenosine-15N N1-Oxide
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Overview
Description
Adenosine-15N N1-Oxide is a stable isotope-labeled compound, where the nitrogen atom at the N1 position of the adenine base is replaced with the nitrogen-15 isotope. This compound is an oxidized product of adenosine, a naturally occurring nucleoside found in all living cells. This compound is known for its potent anti-inflammatory and immunoregulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine-15N N1-Oxide can be synthesized through the oxidation of adenosine using specific oxidizing agents. The reaction typically involves the use of hydrogen peroxide or other peroxides under controlled conditions to achieve the oxidation at the N1 position of the adenine base .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Adenosine-15N N1-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under specific conditions, leading to the formation of different oxidized derivatives.
Reduction: The compound can be reduced back to adenosine under reductive conditions.
Substitution: Substitution reactions can occur at the N1 position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Adenosine-15N N1-Oxide has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies.
Biology: Studied for its anti-inflammatory and immunoregulatory properties.
Medicine: Potential therapeutic agent for inflammatory disorders and other medical conditions.
Industry: Used in the production of stable isotope-labeled compounds for research and development
Mechanism of Action
Adenosine-15N N1-Oxide exerts its effects through several molecular targets and pathways. It inhibits the secretion of pro-inflammatory cytokines by activated macrophages, reducing inflammation. The compound also upregulates the anti-inflammatory transcription factor c-Fos, contributing to its potent anti-inflammatory effects .
Comparison with Similar Compounds
Adenosine-15N N1-Oxide is structurally similar to other adenosine derivatives, such as:
Adenosine: The parent compound with a shorter half-life and less potent anti-inflammatory effects.
2-Chloro-N6-cyclopentyladenosine (CCPA): A synthetic A1 adenosine receptor-selective agonist.
2-[p-(2-carboxyethyl)phenethylamino]-5’-N-ethylcarboxamideadenosine hydrochloride (CGS21680): A synthetic A2A adenosine receptor-selective agonist.
N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide (IB-MECA): A synthetic A3 adenosine receptor-selective agonist
This compound is unique due to its stable isotope labeling and its potent anti-inflammatory properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylidene-1-hydroxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1/i11+1 |
InChI Key |
QHFLZHVITNUFMV-ZGUONDJVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=[15NH])O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O |
Origin of Product |
United States |
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